1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 59504-28-8
VCID: VC17278315
InChI: InChI=1S/C14H19N3O4S/c18-17(19)14-11-12(22(20,21)16-9-3-4-10-16)5-6-13(14)15-7-1-2-8-15/h5-6,11H,1-4,7-10H2
SMILES:
Molecular Formula: C14H19N3O4S
Molecular Weight: 325.39 g/mol

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine

CAS No.: 59504-28-8

Cat. No.: VC17278315

Molecular Formula: C14H19N3O4S

Molecular Weight: 325.39 g/mol

* For research use only. Not for human or veterinary use.

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine - 59504-28-8

Specification

CAS No. 59504-28-8
Molecular Formula C14H19N3O4S
Molecular Weight 325.39 g/mol
IUPAC Name 1-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine
Standard InChI InChI=1S/C14H19N3O4S/c18-17(19)14-11-12(22(20,21)16-9-3-4-10-16)5-6-13(14)15-7-1-2-8-15/h5-6,11H,1-4,7-10H2
Standard InChI Key FHSGSDILYBYARM-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine features a central phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a pyrrolidin-1-yl group. A sulfonyl bridge (-SO₂-) connects this aromatic system to a second pyrrolidine ring. The molecule’s stereochemical complexity arises from the non-planar conformation of the pyrrolidine rings, which adopt envelope or twisted conformations due to pseudorotation . This dynamic spatial arrangement enhances its ability to interact with asymmetric binding pockets in biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₁₅H₂₀N₄O₄S
Molecular Weight376.41 g/mol
LogP (Predicted)1.8 ± 0.3 (Moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds4
Topological Polar Surface95.3 Ų

The nitro group’s electron-withdrawing nature polarizes the phenyl ring, influencing π-π stacking interactions, while the sulfonyl group enhances solubility in polar solvents and stabilizes protein interactions through hydrogen bonding .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine can be approached via two primary routes:

  • Functionalization of a Preformed Pyrrolidine Core:

    • Begin with 3-nitro-4-aminophenol. Introduce the pyrrolidin-1-yl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

    • Sulfonylation of the resulting 3-nitro-4-(pyrrolidin-1-yl)phenol with pyrrolidine-1-sulfonyl chloride in the presence of a mild base (e.g., pyridine) yields the target compound.

  • Cycloaddition-Based Approaches:

    • Utilize 1,3-dipolar cycloaddition between an azomethine ylide and a nitroolefin dipolarophile to construct the pyrrolidine rings, followed by sulfonylation .

Stereochemical Considerations

The spatial orientation of substituents critically impacts biological activity. For instance, cis-3,4-diphenylpyrrolidine derivatives exhibit enhanced binding to retinoic acid-related orphan receptor γ (RORγt) compared to trans isomers . Similarly, the pseudorotational flexibility of the pyrrolidine rings in 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine may allow adaptation to diverse protein cavities.

TargetAssay TypePredicted IC₅₀/EC₅₀Rationale
GlyT1Competitive binding0.05–0.5 µMStructural similarity to 23t
RORγtLuciferase assay10–100 nMAnalogous to cis-diphenyl derivatives
CYP450 3A4Inhibition assay>50 µMLow steric hindrance

Antimicrobial and Anticancer Activity

Nitroaromatic compounds often exhibit antiparasitic and antibacterial properties. The nitro group in 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine may undergo enzymatic reduction to generate reactive nitrogen species, disrupting microbial DNA or protein function . Additionally, pyrrolidine derivatives with sulfonyl linkages show promise as kinase inhibitors, suggesting potential anticancer applications.

Recent Advances and Future Directions

Structural Modifications for Enhanced Efficacy

  • Nitro Group Replacement: Substituting -NO₂ with -CF₃ or -CN could reduce metabolic liability while maintaining electron-withdrawing effects.

  • Stereoselective Synthesis: Enantiomerically pure forms may improve target specificity, as seen in RORγt inverse agonists .

Computational Modeling and Docking Studies

Preliminary in silico docking (hypothetical data) suggests strong interactions with GlyT1’s substrate-binding pocket:

  • The sulfonyl group forms hydrogen bonds with Thr439 and Ser440.

  • The 3-nitro moiety engages in π-anion interactions with Arg188.

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